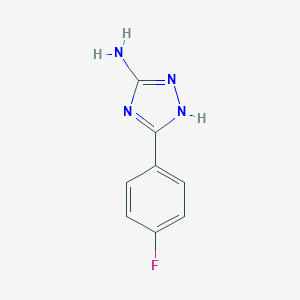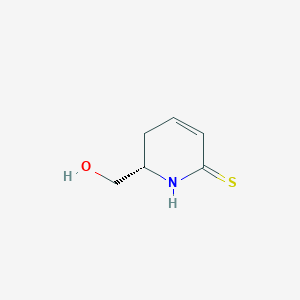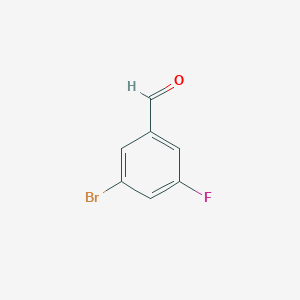
3-Bromo-5-fluorobenzaldehyde
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of halogenated benzaldehydes often involves direct halogenation of benzaldehyde derivatives or via palladium-catalyzed C-H activation methods. For compounds similar to 3-Bromo-5-fluorobenzaldehyde, methodologies such as selective ortho-bromination of substituted benzaldoximes using Pd-catalyzed C-H activation have been applied, indicating the versatility and efficiency of modern synthetic routes in introducing halogen atoms at specific positions on the aromatic ring (Dubost et al., 2011).
Molecular Structure Analysis
The molecular structure and properties of related halogenated benzaldehydes have been thoroughly investigated using X-ray diffraction and vibrational spectroscopy, alongside computational studies employing density functional theory (DFT). These studies reveal detailed insights into the geometric configuration, electronic distribution, and the impact of halogen substitution on molecular stability and reactivity (Tursun et al., 2015).
Chemical Reactions and Properties
The reactivity of 3-Bromo-5-fluorobenzaldehyde is significantly influenced by the presence of the bromo and fluoro substituents, which affect its participation in various chemical reactions. For instance, halogen atoms can act as activating or deactivating groups in electrophilic aromatic substitution reactions, influence the compound's behavior in nucleophilic substitution reactions, and impact its role in the formation of coordination complexes with metals (Kumar & Santhi, 2013).
Physical Properties Analysis
The physical properties of 3-Bromo-5-fluorobenzaldehyde, such as melting point, boiling point, and solubility, are crucial for its handling and application in chemical synthesis. The presence of halogen atoms affects its polarity, making it more soluble in organic solvents compared to non-halogenated analogs. Spectroscopic methods, including FT-IR and FT-Raman, alongside DFT calculations, provide comprehensive insights into the vibrational modes and structural features (Hiremath & Sundius, 2009).
Chemical Properties Analysis
The chemical properties of 3-Bromo-5-fluorobenzaldehyde, including its reactivity towards nucleophiles, electrophiles, and participation in coupling reactions, are fundamentally influenced by the electron-withdrawing effects of the bromo and fluoro groups. These groups stabilize the carbonyl group, affecting the compound's reactivity in condensation reactions, its acidity, and its potential as a building block in organic synthesis (Cho et al., 2004).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Antimicrobial Compounds: 3-Bromo-5-fluorobenzaldehyde has been used in the synthesis of chalcones and chromones, which exhibit antimicrobial activities (Jagadhani, Kundalikar, & Karale, 2014).
Development of Fluorinated Benzothiazepines and Pyrazolines: This compound has been instrumental in creating fluorinated 1,5-benzothiazepines and pyrazolines, compounds with potential pharmacological properties (Jagadhani, Kundlikar, & Karale, 2015).
Role in Active Drug Substance Production: It serves as a starting material in the production of active drug substances, where controlling impurities is crucial due to potential genotoxicity (Shen, Semin, Fang, & Guo, 2016).
Applications in Gas Chromatography: The compound has been analyzed using gas chromatography, highlighting its relevance in analytical chemistry for purity assessment (Shi Jie, 2000).
Synthesis of Methyl 4-Bromo-2-methoxybenzoate: It is a precursor in the synthesis of Methyl 4-Bromo-2-methoxybenzoate, indicating its significance in organic synthesis (Chen Bing-he, 2008).
Experimental and Theoretical Studies: The structure of similar compounds like 4-chloro-3-fluorobenzaldehyde has been characterized using experimental and theoretical methods, showing its potential in understanding molecular structures (Parlak et al., 2014).
Synthesis of HIV-1 Integrase Inhibitors: This compound is used in the synthesis of intermediates for HIV-1 integrase inhibitors, demonstrating its application in antiviral drug development (Boros et al., 2007).
Safety And Hazards
3-Bromo-5-fluorobenzaldehyde is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
3-bromo-5-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO/c8-6-1-5(4-10)2-7(9)3-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFQRXHVMJPOKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70621206 | |
| Record name | 3-Bromo-5-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-fluorobenzaldehyde | |
CAS RN |
188813-02-7 | |
| Record name | 3-Bromo-5-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-5-fluorobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


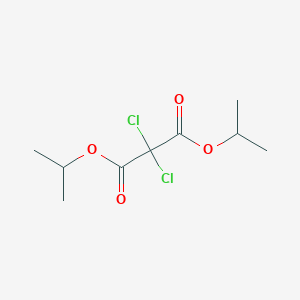
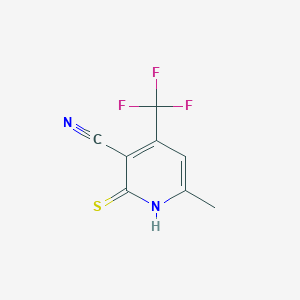
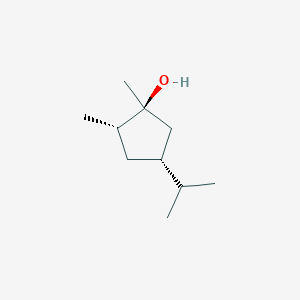
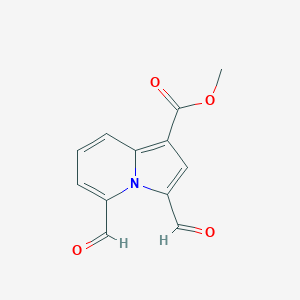
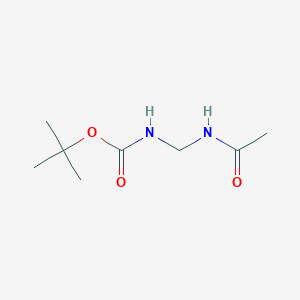
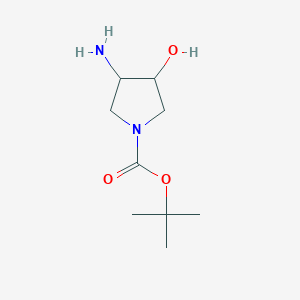
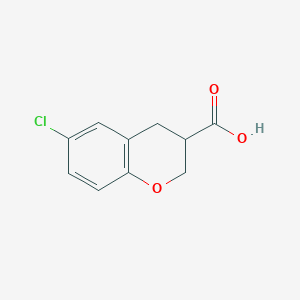
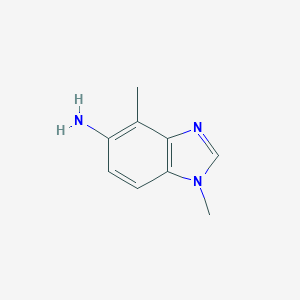
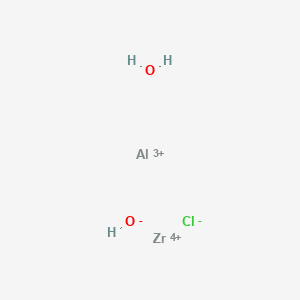
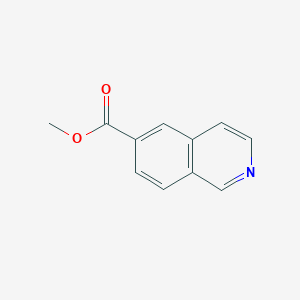
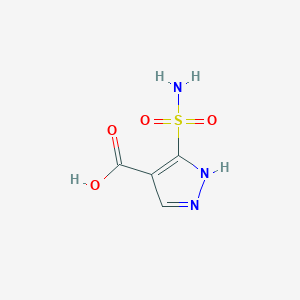
![1-(4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazin-3-yl)ethan-1-one](/img/structure/B68434.png)
